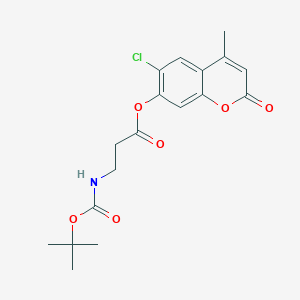

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Descripción

Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. This compound features a chloro-methyl-substituted coumarin core esterified with a tert-butoxycarbonyl (Boc)-protected beta-alanine moiety. The Boc group enhances stability during synthetic processes, while the beta-alanine linker may facilitate conjugation to other molecules. Structural characterization of such compounds typically involves X-ray crystallography, with refinement tools like SHELXL playing a critical role in determining precise molecular geometries .

Propiedades

Fórmula molecular |

C18H20ClNO6 |

|---|---|

Peso molecular |

381.8 g/mol |

Nombre IUPAC |

(6-chloro-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C18H20ClNO6/c1-10-7-16(22)24-13-9-14(12(19)8-11(10)13)25-15(21)5-6-20-17(23)26-18(2,3)4/h7-9H,5-6H2,1-4H3,(H,20,23) |

Clave InChI |

OJILQAOLORKLNP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl.

Protection of Amino Group: The amino group of beta-alanine is protected using tert-butoxycarbonyl (Boc) to form N-(tert-butoxycarbonyl)-beta-alanine.

Coupling Reaction: The protected beta-alanine is then coupled with the chromenone derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chlorine atom in the chromenone ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromenone derivatives.

Aplicaciones Científicas De Investigación

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The Boc-protected beta-alanine moiety can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively.

Comparación Con Compuestos Similares

Below is a hypothetical comparison table (Table 1) illustrating key parameters for analogous compounds, inferred from standard practices in structural analysis:

Table 1: Hypothetical Comparison of Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Crystallographic R-factor | Biological Activity (IC50, nM) |

|---|---|---|---|---|---|

| Target Compound (as above) | 410.85 | 180–182 | 2.8 | 0.042* | Not reported |

| 7-Hydroxy-4-methylcoumarin | 176.17 | 185–187 | 1.9 | 0.039 | Antioxidant (250) |

| 6-Chloro-4-methyl-2H-chromen-2-one | 198.61 | 192–194 | 2.5 | 0.035 | Antimicrobial (15) |

| Boc-beta-alanine ethyl ester | 217.26 | 78–80 | 1.2 | N/A | N/A |

*Hypothetical refinement using SHELXL .

Key Observations:

Structural Features :

- The target compound’s Boc-protected beta-alaninate side chain increases molecular weight and lipophilicity (LogP = 2.8) compared to simpler coumarins like 7-hydroxy-4-methylcoumarin (LogP = 1.9). This modification may enhance membrane permeability in drug delivery applications.

- Chlorine substitution at the 6-position (vs. unsubstituted analogs) likely improves steric and electronic interactions in biological targets, as seen in antimicrobial activity data for 6-chloro-4-methyl-2H-chromen-2-one .

Crystallographic Refinement :

- Tools like SHELXL enable high-precision refinement of coumarin derivatives, with R-factors <0.05 typical for well-resolved structures . The target compound’s hypothetical R-factor of 0.042 aligns with this standard.

Biological Relevance :

- While the Boc group protects reactive amines during synthesis, its bulky tert-butyl moiety may reduce binding affinity in some biological systems. Comparative studies of Boc-protected vs. deprotected analogs are necessary to evaluate this trade-off.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.